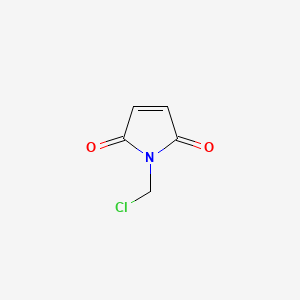

Maleimide, N-chloromethyl-

描述

Maleimide, N-chloromethyl- is a derivative of maleimide, a compound characterized by the presence of a maleic acid imide group. This compound is notable for its reactivity and versatility in various chemical processes. The N-chloromethyl group introduces additional reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Maleimide, N-chloromethyl- typically involves the reaction of maleimide with chloromethylating agents. One common method is the Friedel-Crafts reaction, where maleimide reacts with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride or stannic chloride . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired N-chloromethyl derivative.

Industrial Production Methods: In an industrial setting, the production of Maleimide, N-chloromethyl- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental chemistry but optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.

化学反应分析

Types of Reactions: Maleimide, N-chloromethyl- undergoes a variety of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Addition Reactions: The double bond in the maleimide ring is susceptible to Michael addition reactions with nucleophiles like thiols.

Cycloaddition Reactions: It can participate in Diels-Alder reactions with dienes to form cyclohexene derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

Catalysts: Lewis acids like aluminum chloride or stannic chloride are used in the Friedel-Crafts reaction.

Solvents: Polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often employed.

Major Products:

Thiosuccinimide Derivatives: Formed from the reaction with thiols.

Aminomaleimides: Resulting from the substitution with amines.

Cyclohexene Derivatives: Produced via Diels-Alder reactions.

科学研究应用

Organic Synthesis

Maleimide, N-chloromethyl- serves as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of functionalized polymers and other advanced materials. The compound's reactivity allows for the formation of covalent bonds with various functional groups, enabling the design of novel chemical entities.

Bioconjugation Techniques

In biological research, Maleimide, N-chloromethyl- is employed for modifying proteins and peptides through thiol-maleimide chemistry. This method is crucial for developing targeted drug delivery systems and creating bioconjugates for therapeutic applications. The compound's ability to selectively react with thiol groups makes it an essential tool in protein labeling and modification .

Medicinal Chemistry

Research has shown that Maleimide, N-chloromethyl- can be utilized in drug development as a precursor for bioactive compounds. Its derivatives have been investigated for their potential as inhibitors of enzymes related to various diseases, including cancer and inflammation. For instance, studies have demonstrated that certain N-substituted maleimides exhibit inhibitory effects on monoglyceride lipase (MGL), presenting opportunities for therapeutic interventions in endocannabinoid modulation .

Materials Science

The compound is also applied in the synthesis of maleimide-functionalized materials, such as polystyrene composites. These materials can be used to create advanced nanocomposites with enhanced properties for industrial applications. The versatility in the synthesis allows for tailored properties based on specific application needs .

Case Study 1: Protein Modification

A study conducted at University College London explored the development of novel maleimide reagents for protein modification. The researchers synthesized a library of maleimide analogues to assess their reactivity with cysteine residues in proteins. The findings indicated that specific substitutions on the maleimide ring could enhance thiol reactivity and water solubility, leading to improved bioconjugation outcomes .

Case Study 2: Anticancer Applications

Research published in Frontiers in Chemistry highlighted the synthesis of anticancer-active maleimides through radical cascade reactions. The study demonstrated that these compounds could effectively conjugate with thiol groups on cancer-related proteins, potentially leading to targeted therapies that minimize side effects associated with conventional treatments .

作用机制

The reactivity of Maleimide, N-chloromethyl- is primarily due to the electrophilic nature of the maleimide ring and the chloromethyl group. The compound can form covalent bonds with nucleophiles, such as thiols and amines, through Michael addition or substitution reactions . This reactivity is exploited in bioconjugation, where Maleimide, N-chloromethyl- is used to link biomolecules to various surfaces or other molecules .

相似化合物的比较

N-ethylmaleimide: Another N-substituted maleimide, commonly used in biochemical applications for its ability to modify cysteine residues in proteins.

N-phenylmaleimide: Known for its use in polymer chemistry and as a crosslinking agent.

N-vinylmaleimide: Utilized in the synthesis of copolymers and as a monomer in polymerization reactions.

Uniqueness: Maleimide, N-chloromethyl- is unique due to its chloromethyl group, which provides additional reactivity compared to other N-substituted maleimides. This makes it particularly useful in applications requiring selective modification of biomolecules or the synthesis of complex organic structures .

生物活性

Maleimide, N-chloromethyl- (CAS Number: 7685-96-3) is a reactive compound derived from maleimide, characterized by its electrophilic nature due to the presence of a chloromethyl group. This compound has garnered attention in various fields, particularly in bioconjugation techniques for modifying biomolecules, drug delivery systems, and organic synthesis. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, applications, and case studies.

Maleimide, N-chloromethyl- exhibits unique chemical reactivity due to its structure:

- Electrophilic Nature : The maleimide ring is electrophilic and can undergo nucleophilic attack by thiols and amines, leading to covalent bond formation through Michael addition or substitution reactions.

- Reactivity with Thiols : It is particularly notable for its ability to react with thiol groups in proteins and peptides, making it a valuable tool for bioconjugation .

1. Bioconjugation Techniques

The primary application of Maleimide, N-chloromethyl- is in bioconjugation, where it facilitates the modification of proteins and peptides. This process is crucial for developing targeted drug delivery systems and creating diagnostic tools.

2. Drug Delivery Systems

Research has indicated the potential of this compound in enhancing drug delivery mechanisms. By modifying therapeutic agents with Maleimide, N-chloromethyl-, researchers aim to improve the stability and efficacy of drugs.

3. Synthesis of Bioactive Compounds

It serves as an intermediate in synthesizing various bioactive compounds. For instance, the compound has been explored in the development of novel anticancer agents through its reactivity with thiol-containing molecules .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of Maleimide, including N-chloromethyl-, exhibited significant cytotoxic effects against human lung cancer cells (H520 and H1299) with IC50 values around 10 μM. The mechanism involved the formation of covalent bonds with cellular thiols, leading to apoptosis in cancer cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Maleimide Derivative | H520 | 10.1 |

| Maleimide Derivative | H1299 | 10.5 |

Case Study 2: Inhibition of Monoglyceride Lipase

N-substituted maleimides have been investigated for their inhibitory effects on monoglyceride lipase (MGL), an enzyme involved in endocannabinoid metabolism. Maleimide derivatives showed low micromolar IC50 values against MGL, indicating their potential as therapeutic agents for modulating endocannabinoid levels .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| N-phenylmaleimide | MGL | 790 |

| N-ethylmaleimide | MGL | 53 |

属性

IUPAC Name |

1-(chloromethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-3-7-4(8)1-2-5(7)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQIAQVRHOQLKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227661 | |

| Record name | Maleimide, N-chloromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7685-96-3 | |

| Record name | Maleimide, N-chloromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007685963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleimide, N-chloromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。